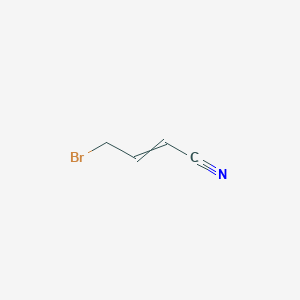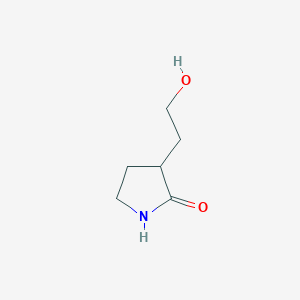
4-(3-Aminopiperidin-1-il)-3-fluorobenzonitrilo
Descripción general
Descripción
“4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” is a complex organic compound. The structure suggests that it contains an aminopiperidine group, which is a common feature in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” were not found, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .
Molecular Structure Analysis
The molecular structure of “4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” likely involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives undergo a range of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Inhibición de la Dipeptidil Peptidasa-4
El compuesto 4-(3-Aminopiperidin-1-il)-3-fluorobenzonitrilo se ha identificado como un potente inhibidor de la enzima dipeptidil peptidasa-4 (DPP-4), que juega un papel significativo en el metabolismo de la glucosa. Es particularmente notable por su alta potencia, selectividad y acción de larga duración, lo que lo convierte en un valioso candidato para el tratamiento de la diabetes tipo 2 .
Actividad antiviral
Los derivados de piperidina, incluidos los que tienen una estructura similar a nuestro compuesto de interés, han mostrado actividad contra varios virus. Específicamente, ciertas bencil-piperidinas han sido efectivas en la inhibición del virus de la influenza H1N1 al interactuar con el péptido de fusión de la hemaglutinina. Además, los compuestos basados en piperidina se han explorado como posibles inhibidores del SARS-CoV-2 .
Investigación farmacéutica
La estructura única del compuesto lo convierte en un tema de interés en la investigación farmacéutica, donde se estudia su potencial para contribuir a nuevas formulaciones de medicamentos y estrategias terapéuticas .
Síntesis y caracterización de fármacos
En el proceso de desarrollo de fármacos, This compound sirve como un intermedio o impureza importante en la síntesis y caracterización de nuevos productos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is the enzyme Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a ubiquitous enzyme that inactivates the incretin hormones, glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from intestinal cells after ingestion of a meal .
Mode of Action
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile acts as a DPP-4 inhibitor . By inhibiting the cleavage of GLP-1 and GIP by DPP-4, it prolongs the action of these active incretins . This results in the stimulation of glucose-dependent insulin secretion from pancreatic β-cells, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying .
Biochemical Pathways
The compound affects the incretin system, which involves many different endogenous substances and various feedback mechanisms . The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . This results in a decrease in high blood glucose concentrations after food intake .
Pharmacokinetics
Similar compounds like linagliptin have been shown to have a bioavailability of about 30% . The pharmacokinetics of these compounds are described by a target-mediated drug disposition model accounting for the concentration-dependent binding of the drug to its target, DPP-4 .
Result of Action
The molecular and cellular effects of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile’s action include the stimulation of glucose-dependent insulin secretion, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying . These effects lead to a decrease in high blood glucose concentrations after food intake .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile are yet to be fully understood. It is known that degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially compromise the therapeutic effect of the drug, introduce unexpected side effects, or even pose safety risks to patients .
Análisis Bioquímico
Cellular Effects
Compounds with similar structures have been shown to influence cell function .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of varying dosages of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Propiedades
IUPAC Name |
4-(3-aminopiperidin-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-6-9(7-14)3-4-12(11)16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLIBSUTZMQCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















